N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the attachment of the tosyl group, and the connection of the various components via the oxalamide group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide more detail .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and chains. The phenethyl group would provide a benzene ring, the piperidine group would provide a six-membered ring with one nitrogen atom, and the tosyl group would provide a sulfonyl group attached to a benzene ring.
Scientific Research Applications
Molecular Interaction and Receptor Antagonism
Research on compounds structurally similar to N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide often focuses on their interactions with biological receptors, which could have implications for understanding molecular mechanisms of action. For example, studies on N-(2-phenethyl)cinnamides, similar in structure, have explored their antagonistic effects on NMDA receptor subtypes, highlighting the potential for neurological applications (Tamiz et al., 1998).
Ethylene Biosynthesis and Signaling
The regulation of ethylene, a critical plant hormone, by various molecular compounds underscores the broader relevance of chemical interactions in plant growth and development. Research on the ETO1 protein's role in ethylene biosynthesis and the effects of specific inhibitors on the ethylene signaling pathway illustrates the importance of chemical regulation in plant physiology (Wang et al., 2004).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, compounds with similar complexity to N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide serve as ligands or catalysts in the formation of complex molecules. Studies have shown the effectiveness of specific oxalamides and related compounds in catalyzing coupling reactions, which are crucial for creating a variety of chemically significant structures (Chen et al., 2023).
Pharmacological and Therapeutic Applications
The pharmacological properties of structurally related compounds, such as their roles in modulating biological pathways and treating diseases, indicate potential therapeutic applications. For instance, research on Stiripentol's effects on reducing urinary oxalate excretion highlights the exploration of novel treatments for conditions like primary hyperoxaluria (Kempf et al., 2020).
properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-19-10-12-22(13-11-19)32(30,31)27-18-6-5-9-21(27)15-17-26-24(29)23(28)25-16-14-20-7-3-2-4-8-20/h2-4,7-8,10-13,21H,5-6,9,14-18H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLAHYHYUWXQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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